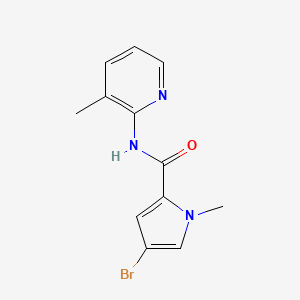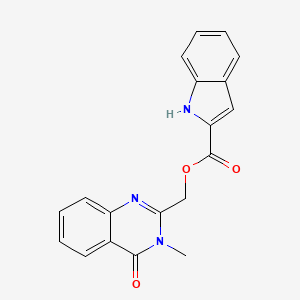![molecular formula C16H21N3O B7454644 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)
2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol, also known as MPAPE, is a compound that has been of great interest in scientific research due to its potential applications in various fields. MPAPE is a pyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for researchers.
作用機序
The mechanism of action of 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol is not fully understood, but it is believed to act as a modulator of the neurotransmitter acetylcholine. This compound has been found to increase the release of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been found to increase the activity of antioxidant enzymes, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol in lab experiments is its versatility. This compound can be used in a variety of different assays and experimental models, making it a useful tool for researchers in many different fields. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol. One area of interest is in the development of new drugs for the treatment of neurological disorders. This compound has been found to exhibit neuroprotective properties, and further research may lead to the development of new drugs that can slow or prevent the progression of these diseases. Another area of interest is in the development of new assays and experimental models for studying the effects of this compound. As our understanding of the compound's mechanism of action improves, new experimental approaches may be developed that can provide greater insights into its biochemical and physiological effects.
合成法
The synthesis of 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol involves a series of chemical reactions that result in the formation of the final product. The most common method for synthesizing this compound involves the reaction of 6-methyl-2-propan-2-ylpyrimidin-4-amine with phenylacetaldehyde in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective properties and may be useful in the development of drugs that can slow or prevent the progression of these diseases.
特性
IUPAC Name |
2-[(6-methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(2)16-18-12(3)9-15(19-16)17-10-14(20)13-7-5-4-6-8-13/h4-9,11,14,20H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAMJWMUGZGKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![5-(carbamoylamino)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B7454597.png)
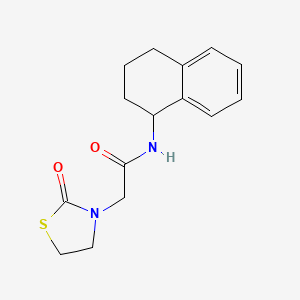
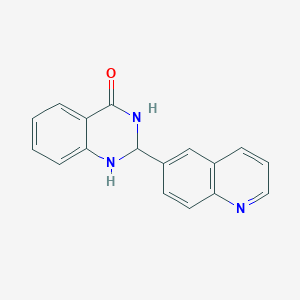
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
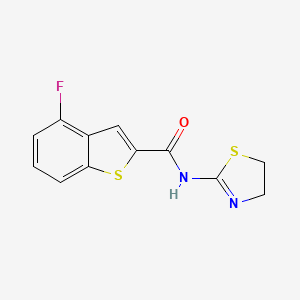
![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)
